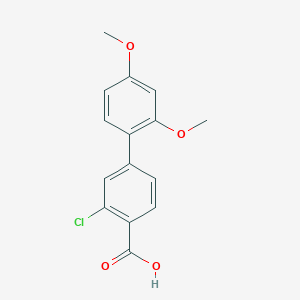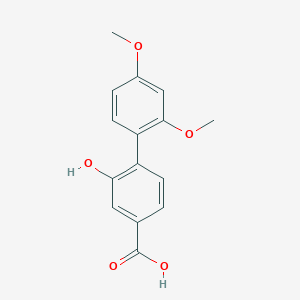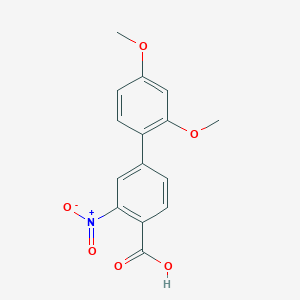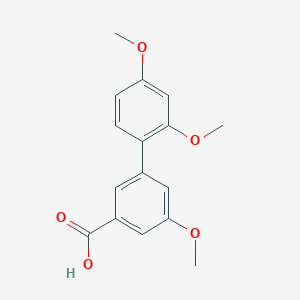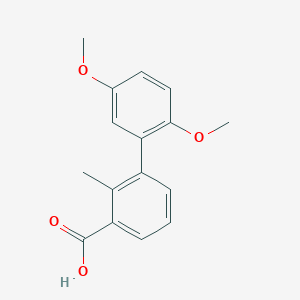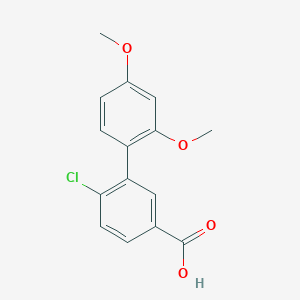
3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, commonly referred to as DMH-5-HBA, is a synthetic compound that has a wide range of applications in scientific research. DMH-5-HBA is a highly soluble, crystalline solid that has been used as a reagent for the synthesis of various organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA is a versatile compound that has been used in a variety of applications in both academic and industrial research.
科学的研究の応用
DMH-5-HBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA has also been used as a fluorescent dye for the detection of certain compounds in biological samples. Additionally, DMH-5-HBA has been used as a model compound in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of DMH-5-HBA is not fully understood. However, it is believed that the compound undergoes a series of chemical reactions in which it is oxidized to form several intermediates. These intermediates then react with other compounds to form the desired product. It is also believed that the compound may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMH-5-HBA are not well understood. However, it has been shown to have a variety of effects on cell cultures, including the inhibition of cell proliferation. Additionally, DMH-5-HBA has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The main advantage of using DMH-5-HBA in laboratory experiments is that it is a highly soluble, crystalline solid that is easy to work with and has a wide range of applications. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using DMH-5-HBA in laboratory experiments. For example, it can be difficult to control the reaction conditions and the product can be difficult to isolate.
将来の方向性
There are a number of potential future directions for research involving DMH-5-HBA. These include further exploration of its mechanism of action, biochemical and physiological effects, and applications in organic synthesis. Additionally, further research could be conducted to explore the potential of DMH-5-HBA as an inhibitor of certain enzymes. Furthermore, research could be conducted to explore the potential of DMH-5-HBA as a fluorescent dye for the detection of certain compounds in biological samples. Finally, research could be conducted to explore the potential of DMH-5-HBA as a catalyst for the synthesis of new compounds.
合成法
DMH-5-HBA is synthesized by the reaction of 2,5-dimethoxyphenol and hydroxybenzoic acid in the presence of a base. The reaction is carried out in aqueous solution at room temperature and is typically completed within a few hours. The reaction is highly efficient and yields high yields of the desired product. The product can then be isolated by filtration or crystallization.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASJYLGCOKTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690819 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258627-95-0 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

